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molecular formula C11H9NO4S B8374601 Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate

Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate

Cat. No. B8374601
M. Wt: 251.26 g/mol
InChI Key: YWDOHLFCHGYVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04701208

Procedure details

Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate (3.75 g, 0.0149 mol) is added to a solution of sodium hydroxide (1.8 g, 0.045 mol) in water (20 mL) and the mixture is warmed at 60° C. for 20 hours. The reaction mixture is diluted with water, cooled in an ice bath, and acidified by the addition of concentrated hydrochloric acid. A precipitate of thieno[3,2-b]pyridine-5,6-dicarboxylic acid is filtered off and dried overnight to give 3.1 g (93%) mp >380° C.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:4](=[N:5][C:6]([C:14]([O:16]C)=[O:15])=[C:7]([C:10]([O:12]C)=[O:11])[CH:8]=2)[CH:3]=[CH:2]1.[OH-].[Na+].Cl>O>[S:1]1[C:9]2[C:4](=[N:5][C:6]([C:14]([OH:16])=[O:15])=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
S1C=CC2=NC(=C(C=C21)C(=O)OC)C(=O)OC
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
A precipitate of thieno[3,2-b]pyridine-5,6-dicarboxylic acid is filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 3.1 g (93%) mp >380° C.

Outcomes

Product
Name
Type
Smiles
S1C=CC2=NC(=C(C=C21)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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